4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound features a bromine atom and a nitro group at specific positions on the pyrrolo framework, as well as a phenylsulfonyl group, which enhances its chemical properties and potential biological activities.
The compound is synthesized through various chemical methods that involve the modification of existing pyrrolo[2,3-b]pyridine derivatives. The synthesis and characterization of similar compounds have been documented in scientific literature, indicating its relevance in medicinal chemistry and organic synthesis .
4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be classified as:
The synthesis of 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from simpler pyrrolo derivatives. A common approach includes:
The synthesis generally employs solvents like dimethylformamide or tetrahydrofuran and utilizes catalysts such as palladium for coupling reactions. Reaction conditions are optimized for yield and purity, often monitored by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .
The molecular formula for 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is . The structure features:
Key structural data can include:
The compound can undergo various chemical reactions typical for heterocycles:
Reactions are often performed under controlled conditions to prevent decomposition or unwanted side reactions. Analytical methods such as NMR spectroscopy and mass spectrometry are employed to confirm product formation and structure .
The mechanism of action for compounds like 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves interaction with biological targets such as enzymes or receptors. For instance, it may act as an inhibitor for certain enzymes due to its structural features that allow it to fit into active sites.
Studies have shown that modifications at specific positions can significantly affect biological activity, with certain derivatives exhibiting potent inhibition against human neutrophil elastase . The binding interactions often involve hydrogen bonding and π-stacking due to the aromatic nature of the compound.
Relevant data from spectral analysis (IR, NMR) confirms the presence of functional groups and structural integrity post-synthesis .
4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This nitrogen-rich heterocyclic system enables diverse interactions with biological targets through hydrogen bonding, π-stacking, and coordination bonding. Derivatives of this core structure have demonstrated substantial therapeutic potential across multiple disease domains, including oncology, immunology, and inflammatory disorders. The strategic incorporation of halogen and sulfonyl groups—exemplified by 4-bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine—enhances both reactivity and target affinity, positioning this compound as a critical intermediate for advanced drug discovery campaigns [2] [9].
This compound features three strategically positioned functional groups that govern its chemical behavior and biological relevance:
Table 1: Key Derivatives and Therapeutic Applications of Pyrrolo[2,3-b]pyridine Scaffold
Compound Modification | Biological Target | Therapeutic Area | Reported Activity |
---|---|---|---|
CM5 (Fluoro-substituted) [2] | FLT3/ITD kinase | Acute myeloid leukemia | IC₅₀ = 0.64 μM (MV4-11 cells) |
14c (Cyclohexylamino-C4) [5] | JAK3 kinase | Immunomodulation | Potent IL-2 inhibition |
HNE inhibitors [9] | Human neutrophil elastase | Pulmonary inflammation | IC₅₀ = 14-87 nM |
V600EBRAF inhibitors [10] | BRAF kinase | Melanoma/Thyroid cancer | Enzymatic IC₅₀ = 80 nM (Compound 113) |
Computational analyses reveal that the C5-nitro group induces a 0.3-0.5 eV reduction in LUMO energy compared to unsubstituted analogs, enhancing charge-transfer capabilities. Molecular docking of analogous structures demonstrates:
Table 2: Impact of Substituents on Pyrrolo[2,3-b]pyridine Bioactivity
Position | Substituent | Target Affinity Change | Structural Rationale |
---|---|---|---|
C4 | Bromine | ↑↑ (Kinases) | Halogen bonding with backbone carbonyls |
C5 | Nitro | ↑ (HNE/Elastase) | Electron withdrawal enhances Michael acceptor potency |
C5 | Aryl (Suzuki) | ↑↑ (BRAF) | Extended hydrophobic contact with allosteric pocket |
N1 | Phenylsulfonyl | →/↓ (Solubility ↑) | Steric block of non-productive binding modes |
The synthetic evolution of 1H-pyrrolo[2,3-b]pyridine derivatives progressed through three key phases:
Early-stage derivatization (Pre-2010) focused on electrophilic substitutions at C3/C5 positions. Initial routes employed Vilsmeier-Haack formylation and halogenation, but N-protection remained challenging. The introduction of phenylsulfonyl protection revolutionized synthesis by:
Modern synthetic breakthroughs (2010-2020) featured Pd-catalyzed functionalization and protecting group optimization:
Table 3: Evolution of Key Synthetic Methods for Nitro/Bromo Derivatives
Year | Development | Impact | Reference Compound |
---|---|---|---|
2009 | Duff formylation at C3 | Enabled aldehyde intermediates for Schiff bases | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde |
2014 | Directed ortho-lithiation/Br₂ at C4 | Achieved >95% regioselectivity for bromination | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
2016 | Pd(0)/Suzuki coupling of C4-bromo derivatives | Facilitated aryl/heteroaryl diversification | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
2018 | TBAF-mediated sulfonyl deprotection | Mild deprotection (82-90% yield) preserving nitro group | 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine |
Current applications (2020-present) leverage this compound as a polyfunctional intermediate:
The structural versatility of 4-bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine continues to enable innovative drug discovery, particularly through late-stage diversification strategies that exploit its orthogonal reactive sites. Recent studies confirm that sequential modification—initial Suzuki coupling at C4 followed by nitro reduction—yields potent kinase inhibitors with IC₅₀ values <100 nM against resistant cancer phenotypes [10].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7